2-Benzyl-5-methylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-methylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by a pyrazolidinone ring substituted with a benzyl group at the 2-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-methylpyrazolidin-3-one typically involves the reaction of 5-methylpyrazolidin-3-one with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the pyrazolidinone ring attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and acetonitrile, while bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-methylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazolidinone ring to pyrazolidine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of pyrazolidine derivatives.
Substitution: Formation of various substituted pyrazolidinones depending on the substituent introduced.
Scientific Research Applications
2-Benzyl-5-methylpyrazolidin-3-one has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazolidin-3-one: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
2-Benzylpyrazolidin-3-one: Similar structure but without the methyl group at the 5-position, which may affect its reactivity and biological activity.
2-Benzyl-5-phenylpyrazolidin-3-one: Contains a phenyl group instead of a methyl group, potentially altering its chemical properties and applications.
Uniqueness
2-Benzyl-5-methylpyrazolidin-3-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
25292-25-5 |
---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-benzyl-5-methylpyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
HSKUWSWRUKOTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.